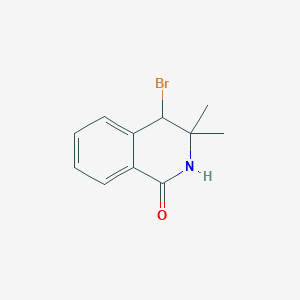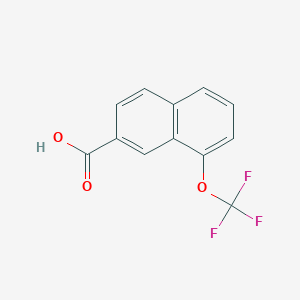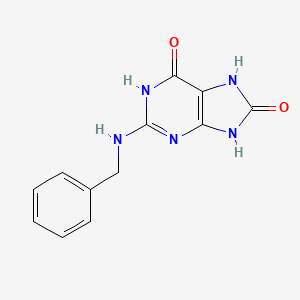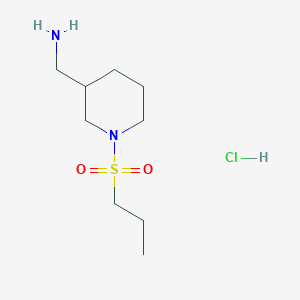![molecular formula C15H18N2O2 B11857951 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- CAS No. 88808-38-2](/img/structure/B11857951.png)
1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diazaspiro[45]decane-2,4-dione, 3-(3-methylphenyl)- is a heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- can be achieved through a multi-step process. One common method involves the reaction of a suitable hydantoin derivative with a 3-methylphenyl-substituted amine. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the 3-methylphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.
科学的研究の応用
1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-phenyl-
- 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(4-methylphenyl)-
- 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(2-methylphenyl)-
Uniqueness
1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- is unique due to the specific positioning of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
特性
CAS番号 |
88808-38-2 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
3-(3-methylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-5-7-12(10-11)17-13(18)15(16-14(17)19)8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,16,19) |
InChIキー |
CYKGISYTZNRFSN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C3(CCCCC3)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11857875.png)
![11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11857890.png)
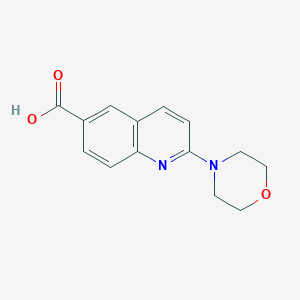



![10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11857921.png)
![4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857922.png)
